molecular formula C14H22O6 B073708 Dicyclohexyl peroxydicarbonate CAS No. 1561-49-5

Dicyclohexyl peroxydicarbonate

Cat. No.: B073708
CAS No.: 1561-49-5
M. Wt: 286.32 g/mol
InChI Key: BLCKNMAZFRMCJJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dicyclohexyl Peroxydicarbonate (DCPD) is primarily used as a catalyst in the polymerization of various compounds, including vinyl chloride, ethylene, and acrylate esters . It also plays a crucial role in the copolymerization of vinyl chloride and ethyl acrylate .

Mode of Action

DCPD reacts directly with certain compounds such as β-carotene and retinyl acetate without the formation of free radicals . The rate constants of these reactions have been determined . The reactivity of polyenes with respect to oxidation by peroxy oxygen increases as the length of the chain of conjugation increases .

Biochemical Pathways

This process is initiated by DCPD, leading to changes in the chemical structure and properties of the target compounds .

Pharmacokinetics

It’s known that with increasing pressure in the liquid phase, significant decreases occur in the rates of monomolecular and chain decomposition of dcpd in toluene, benzene, and acetonitrile .

Result of Action

The primary result of DCPD’s action is the initiation of polymerization in various compounds, leading to the formation of polymers . This process is crucial in the production of various materials, including plastics and resins .

Action Environment

DCPD is particularly sensitive to temperature rises. Above a given “Control Temperature”, it decomposes violently . It’s also known that DCPD decomposes violently or explosively at temperatures 0-10°C due to self-accelerating exothermic decomposition . Certain factors such as shock, heat, friction, amines, and certain metals can cause accelerated decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexyl peroxydicarbonate is typically synthesized through the reaction of cyclohexyl chloroformate with sodium peroxide. The process involves the following steps :

    Formation of Cyclohexyl Chloroformate: Cyclohexanol is reacted with phosgene at low temperatures (8-10°C) to form cyclohexyl chloroformate.

    Reaction with Sodium Peroxide: The cyclohexyl chloroformate is then reacted with sodium peroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves maintaining strict temperature controls to prevent decomposition. The compound is often stored and transported in a water slurry to ensure stability and safety .

Comparison with Similar Compounds

    Di-tert-butyl Peroxide: Another organic peroxide used as a polymerization initiator.

    Benzoyl Peroxide: Commonly used in polymerization and as an acne treatment.

    Cumene Hydroperoxide: Used in the production of phenol and acetone.

Uniqueness: Dicyclohexyl peroxydicarbonate is unique due to its high efficiency and sensitivity to temperature changes, making it particularly suitable for controlled polymerization processes. Its ability to initiate polymerization without forming free radicals in certain reactions sets it apart from other peroxides .

Properties

IUPAC Name

cyclohexyl cyclohexyloxycarbonyloxy carbonate
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InChI

InChI=1S/C14H22O6/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2
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InChI Key

BLCKNMAZFRMCJJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)OC(=O)OOC(=O)OC2CCCCC2
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Molecular Formula

C14H22O6
Record name DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID30862693
Record name Dicyclohexyl peroxydicarbonate
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Molecular Weight

286.32 g/mol
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Physical Description

This solid peroxide is particularly sensitive to temperature rises. Above a given "Control Temperature" they decompose violently. They are generally stored or transported in a water slurry.
Record name DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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CAS No.

1561-49-5
Record name DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Dicyclohexyl peroxydicarbonate
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Record name Dicyclohexyl peroxydicarbonate
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Record name Peroxydicarbonic acid, C,C'-dicyclohexyl ester
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Record name Dicyclohexyl peroxydicarbonate
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Record name DICYCLOHEXYL PEROXYDICARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dicyclohexyl peroxydicarbonate (DCPD) initiate polymerization reactions?

A1: DCPD undergoes thermal homolysis to generate cyclohexyloxy radicals. [, ] These radicals then react with monomers, such as styrene or methyl methacrylate, initiating a chain reaction that leads to polymer formation. [, ]

Q2: What is the impact of pressure on DCPD decomposition?

A2: Increasing pressure during DCPD thermolysis favors the formation of cyclohexanol over cyclohexanone, suggesting a shift towards reactions involving hydrogen abstraction. [] Additionally, higher pressures generally lead to increased product condensation. []

Q3: What is the molecular formula and weight of DCPD?

A3: The molecular formula of DCPD is C14H22O6, and its molecular weight is 286.32 g/mol.

Q4: Are there any spectroscopic data available for DCPD?

A4: While specific spectroscopic data isn't detailed in the provided papers, researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor DCPD decomposition and track monomer conversion during polymerization. [, ]

Q5: Does DCPD exhibit compatibility with various polymers?

A6: Research indicates DCPD's compatibility with a range of polymers, including polystyrene and poly(methyl methacrylate). [] It's also used in the polymerization of diallyl terephthalate, highlighting its versatility as an initiator. [, ]

Q6: Is DCPD solely a polymerization initiator, or are there other applications?

A7: While primarily known as an initiator, DCPD plays a role in reactions beyond polymerization. For instance, it's been studied in the sulfoxidation of decane, where it participates in the initial stages of the reaction. []

Q7: How does the concentration of DCPD influence polymerization reactions?

A8: Increased initial concentrations of DCPD result in a decrease in diphenylethane formation during styrene polymerization, indicating an effect on radical recombination processes. [] This highlights the importance of optimizing DCPD concentration for desired polymerization outcomes.

Q8: Are there any computational studies focusing on DCPD and its reactivity?

A8: The provided research articles primarily focus on experimental investigations of DCPD. Further investigation is needed to uncover computational studies exploring its properties and reactions.

Q9: Is there information available regarding the structure-activity relationship of DCPD and its analogs?

A9: The provided research primarily focuses on DCPD itself, without delving into its analogs or structure-activity relationships. Further research is needed to explore these aspects.

Q10: What are the recommended storage conditions and formulation strategies for DCPD?

A10: Information on specific storage conditions and formulation strategies isn't covered in the provided abstracts. Consulting safety data sheets and chemical supplier guidelines is crucial for handling DCPD safely.

Q11: Are there specific SHE regulations pertaining to the handling and disposal of DCPD?

A11: As with storage and formulation, detailed SHE regulations are not discussed in the provided abstracts. Referencing relevant safety data sheets and regulatory guidelines is essential for responsible DCPD usage.

Q12: Are there alternative initiators to DCPD in polymerization reactions?

A13: Yes, several alternative initiators exist, including benzoyl peroxide (BPO) [] and dicumyl peroxide. [] The choice of initiator depends on factors like the desired reaction temperature, polymerization rate, and polymer properties.

Q13: What are the environmental concerns related to DCPD and its disposal?

A13: While not explicitly discussed in the abstracts, responsible waste management practices are crucial for any chemical, including DCPD. Specific information on its environmental impact and degradation pathways requires further research.

Q14: Are there specialized research resources and infrastructure dedicated to studying peroxide initiators like DCPD?

A14: Research on peroxide initiators is often conducted within polymer chemistry laboratories and institutions specializing in materials science.

Q15: Does research involving DCPD extend beyond the realm of polymer chemistry?

A17: Yes, as indicated by its use in the sulfoxidation of decane, [] DCPD's applications extend beyond polymerization, demonstrating its utility in diverse chemical reactions.

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